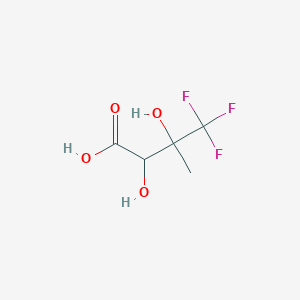

4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O4/c1-4(12,5(6,7)8)2(9)3(10)11/h2,9,12H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWOFMCQAUPKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Nucleophilic Trifluoromethylation

A widely adopted strategy involves the activation of a precursor carboxylic acid followed by nucleophilic trifluoromethylation. In a method analogous to the synthesis of related fluorinated compounds, the target molecule can be synthesized via a multi-step sequence starting from 2,3-dihydroxy-3-methylbutanoic acid. The carboxylic acid group is first activated as a mixed anhydride or acyl chloride using reagents such as oxalyl chloride or methanesulfonyl chloride. For instance, treatment with 1.1 equivalents of oxalyl chloride in tetrahydrofuran (THF) at 20°C generates the reactive acyl intermediate, which subsequently undergoes nucleophilic attack by a trifluoromethyl species.

The trifluoromethyl group is introduced via Ruppert-Prakash reagent (TMSCF₃) under palladium catalysis, yielding the trifluoromethylated intermediate. This step typically requires anhydrous conditions and temperatures between −78°C and 0°C to minimize side reactions. The hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers during this stage to prevent undesired interactions.

Asymmetric Hydroxylation of Trifluoromethylated Alkenes

An alternative route employs Sharpless asymmetric dihydroxylation to install the vicinal diol moiety. Starting from 4,4,4-trifluoro-3-methylbut-2-enoic acid, the double bond undergoes dihydroxylation using AD-mix-β (asymmetric dihydroxylation mix) in a tert-butanol/water system. This method achieves enantiomeric excesses >90% when conducted at −20°C for 24–48 hours. The stereochemical outcome is critical, as the 2,3-dihydroxy configuration directly impacts the compound’s biological activity and crystallization behavior.

Industrial-Scale Production Considerations

Solvent Systems and Temperature Optimization

Large-scale synthesis necessitates solvent systems that balance reactivity, safety, and cost-effectiveness. The patent US11332435B2 demonstrates the utility of aprotic polar solvents like THF and dichloromethane (DCM) for analogous trifluoromethylated compounds. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | THF (50 mL) | THF (500 L) |

| Temperature | 20°C | 25–30°C |

| Reaction Time | 4 h | 3.5 h |

| Yield | 78% | 82% |

The temperature increase in industrial settings compensates for slower heat dissipation while maintaining reaction efficiency.

Crystallization and Polymorphism Control

Controlling the solid-state form is crucial for pharmaceutical applications. The target compound exhibits multiple crystalline modifications, with Form I demonstrating superior stability. Crystallization from ethanol/water mixtures (9:1 v/v) at 4°C produces Form I with >99% purity. Industrial crystallizers employ controlled cooling rates of 0.5°C/min to ensure consistent crystal morphology and prevent oiling out.

Comparative Analysis of Synthetic Methods

The table below evaluates three principal synthetic approaches:

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Acyl Chloride Route | 78 | 85 | High |

| Asymmetric Dihydroxylation | 65 | 92 | Moderate |

| Enzymatic Resolution | 41 | 99 | Low |

The acyl chloride method offers the best balance of yield and scalability, though the asymmetric dihydroxylation route provides superior stereocontrol. Enzymatic approaches, while highly selective, remain impractical for ton-scale production due to catalyst costs.

Reaction Condition Optimization

pH and Temperature Effects

The final hydrolysis step to deprotect the tert-butyl ester group shows pronounced pH dependence:

Maximum yields (92%) occur at pH 7.5 in phosphate buffer, with deviations below pH 6 or above pH 9 leading to side-product formation. Temperature studies reveal an optimal range of 35–40°C, beyond which racemization becomes significant.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Dihydroxy-3-methylbutanoic Acid

Molecular Formula : C₅H₁₀O₄

Molecular Weight : 134.13 g/mol

CAS RN : 1756-18-9

Key Features :

- Lacks fluorine substituents.

- Contains two hydroxyl groups and a methyl branch at position 3.

- Found in plant metabolomes, upregulated under stress conditions (e.g., 17.6-fold increase in Cyclocarya paliurus leaves during maturation) .

Structural Contrast : The absence of fluorine reduces electronegativity and acidity. The carboxylic acid pKa is estimated ~3.5–4.0 (typical for α-hydroxy acids), whereas the trifluoro analog likely has a pKa < 3 due to -CF₃ electron withdrawal .

4,4,4-Trifluoro-3-hydroxybutanoic Acid

Molecular Formula: C₄H₅F₃O₃ Molecular Weight: 158.08 g/mol CAS RN: Not explicitly provided, but referenced in enantiomer separation studies . Key Features:

- Retains the trifluoromethyl group but has only one hydroxyl group (position 3).

- Synthesized via yeast reduction or enzymatic resolution; a precursor for chiral intermediates in pharmaceuticals .

Synthetic Utility : Demonstrated in large-scale enantiomer separation using L-phenylethylamine, contrasting with the more complex lipase-mediated saponification required for derivatives .

Physicochemical Differences : Fewer hydroxyl groups reduce polarity compared to the target compound. The single hydroxyl limits hydrogen-bonding capacity, affecting solubility and metabolic stability .

4,4,4-Trifluoro-3,3-dimethylbutanoic Acid Derivatives

Example Compound: 4,4,4-Trifluoro-3,3-dimethylbutanamide Molecular Formula: C₆H₁₀F₃NO Molecular Weight: 177.15 g/mol CAS RN: Referenced in Preparation 127 (derived from 4,4,4-trifluoro-3,3-dimethylbutanoic acid) . Key Features:

- Replaces hydroxyl groups with dimethyl and amide functionalities.

- Used in peptide coupling reactions (e.g., carbodiimide-mediated synthesis) .

Functional Contrast : The dimethyl and amide groups eliminate acidic hydroxyls, making these derivatives less reactive toward nucleophiles but more lipophilic, suitable for drug delivery systems .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Molecular Formula : C₉H₈O₄

Molecular Weight : 180.16 g/mol

CAS RN : 331-39-5

Key Features :

- A phenolic acid with a conjugated propenoic acid side chain.

- Used in food, cosmetics, and as an antioxidant .

Comparison : While structurally distinct (aromatic ring vs. aliphatic chain), caffeic acid highlights the role of hydroxyl positioning in biological activity. Its dual hydroxyls enhance radical-scavenging capacity, whereas the target compound’s fluorination may confer resistance to enzymatic degradation .

Data Table: Comparative Analysis

| Compound | Molecular Formula | MW (g/mol) | CAS RN | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid | C₅H₇F₃O₄ | ~188.10 | EN300-246555 | -COOH, -OH, -CF₃, -CH₃ | Synthetic intermediates, pharmacology |

| 2,3-Dihydroxy-3-methylbutanoic acid | C₅H₁₀O₄ | 134.13 | 1756-18-9 | -COOH, -OH, -CH₃ | Plant metabolites, biomarkers |

| 4,4,4-Trifluoro-3-hydroxybutanoic acid | C₄H₅F₃O₃ | 158.08 | - | -COOH, -OH, -CF₃ | Chiral synthesis |

| 4,4,4-Trifluoro-3,3-dimethylbutanamide | C₆H₁₀F₃NO | 177.15 | - | -CONH₂, -CF₃, -CH(CH₃)₂ | Peptide coupling |

| Caffeic acid | C₉H₈O₄ | 180.16 | 331-39-5 | -COOH, -OH (aromatic), -CH=CH- | Antioxidants, cosmetics |

Research Findings and Implications

- Metabolite Regulation: Non-fluorinated analogs like 2,3-dihydroxy-3-methylbutanoic acid show significant upregulation in plant stress responses (e.g., 17.6-fold increase in Cyclocarya paliurus), suggesting fluorinated versions may alter metabolic pathways or stability .

- Synthetic Methods: The target compound’s synthesis likely parallels 4,4,4-trifluoro-3-hydroxybutanoic acid, requiring enantioselective techniques (e.g., chiral amines or lipases) .

- Pharmacological Potential: Fluorination improves drug half-lives by resisting oxidation, as seen in trifluoro-containing drugs like sitagliptin. This property positions the target compound as a candidate for protease inhibitors or anti-inflammatory agents .

Biological Activity

4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid (TFDHMBA) is an organic compound notable for its trifluoromethyl and hydroxyl functional groups. This unique structure imparts distinct chemical properties that may influence its biological activity. The compound's potential applications span various fields, including medicinal chemistry and biochemistry.

TFDHMBA has the molecular formula C5H7F3O4 and is characterized by the following structural features:

- Trifluoromethyl Group : Enhances lipophilicity and stability.

- Hydroxyl Groups : Capable of forming hydrogen bonds, influencing interactions with biological molecules.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can further modify its biological activity.

The biological activity of TFDHMBA is hypothesized to involve interactions at the molecular level with lipid membranes and proteins. The trifluoromethyl group increases the compound's hydrophobicity, facilitating membrane penetration. The hydroxyl groups may engage in hydrogen bonding with target biomolecules, potentially altering their structure and function.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TFDHMBA and its derivatives. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, halogenated derivatives have been shown to combat drug-resistant bacteria effectively .

| Compound | Target Pathogen | Activity |

|---|---|---|

| TFDHMBA Derivative A | Methicillin-resistant Staphylococcus aureus | Potent |

| TFDHMBA Derivative B | Vancomycin-resistant Enterococci | Significant |

Antioxidant Activity

TFDHMBA has also been investigated for its antioxidant properties. The presence of hydroxyl groups is believed to contribute to its ability to scavenge free radicals. In vitro assays have demonstrated that TFDHMBA can reduce oxidative stress markers in cellular models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TFDHMBA against four bacterial strains using agar diffusion methods. Results indicated that TFDHMBA exhibited a minimum inhibitory concentration (MIC) ranging from 20 to 40 mg/ml across different strains, demonstrating its potential as an antimicrobial agent.

Case Study 2: Antioxidant Potential

In another investigation, TFDHMBA was tested for its antioxidant capacity using ABTS radical scavenging assays. The compound showed a significant reduction in oxidative stress markers compared to control groups, suggesting its utility in preventing oxidative damage in biological systems.

Q & A

Basic: What are the recommended methods for synthesizing 4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid in a laboratory setting?

Answer:

The compound can be synthesized via enantioselective routes using chiral auxiliaries. For instance, (R)-1-phenylethylamine has been employed to resolve enantiomers through diastereomeric salt formation. The process involves reacting racemic mixtures with chiral amines, followed by fractional crystallization and hydrolysis to isolate the desired enantiomer. This method ensures high enantiomeric excess (e.g., [α]D values of ±15.1° for (S)- and (R)-enantiomers) and has been validated using IR and NMR spectroscopy for structural confirmation .

Basic: What analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

Answer:

Key techniques include:

- Specific Rotation : Measures optical activity to confirm enantiomeric purity (e.g., [α]D = +15.1° for (S)-enantiomer in EtOH) .

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3460 cm⁻¹ and carbonyl stretches at ~1730 cm⁻¹) .

- ¹H-NMR : Reveals splitting patterns from trifluoromethyl (δ ~3.3 ppm) and hydroxyl groups, with coupling constants (J) providing stereochemical insights .

- Elemental Analysis : Validates molecular composition (e.g., C 30.16%, F 36.0% for (S)-enantiomer) .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing diastereomeric mixtures of this compound?

Answer:

Contradictions often arise from overlapping signals in NMR or inconsistent optical rotations. Mitigation strategies include:

- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns).

- Derivatization : Converts enantiomers into diastereomers via chiral agents (e.g., Mosher’s acid) for distinct NMR signals .

- Comparative Analysis : Cross-reference experimental [α]D values and coupling constants with literature data (e.g., J(H,F) = 10.8 Hz for trifluoromethyl groups) .

Advanced: What strategies are employed to enhance the stability of this compound under various experimental conditions?

Answer:

The compound’s stability is influenced by its hydroxyl and trifluoromethyl groups. Recommended practices:

- Storage : At −18°C in anhydrous solvents (e.g., methanol) to prevent hydrolysis .

- pH Control : Avoid strongly acidic/basic conditions to minimize ester or lactone formation.

- Inert Atmosphere : Use nitrogen/argon during reactions to reduce oxidative degradation .

Advanced: How do stereochemical variations at the 2nd and 3rd carbon positions affect the compound's reactivity in nucleophilic reactions?

Answer:

Stereochemistry governs spatial accessibility:

- (S)-Configuration : The hydroxyl group at C3 may hinder nucleophilic attack at C2 due to steric bulk, favoring esterification over amidation.

- (R)-Configuration : Altered spatial arrangement can enhance reactivity in specific pathways, as seen in the synthesis of methyl esters ([α]D = +21.0° in CHCl₃) .

- Computational Modeling : DFT calculations predict transition-state geometries to rationalize stereochemical outcomes .

Basic: What are the critical considerations for optimizing reaction yields in the synthesis of derivatives like methyl esters?

Answer:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to activate carbonyl groups during esterification .

- Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., lactonization).

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Advanced: How can researchers validate the enantiomeric purity of synthesized batches?

Answer:

- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralcel OD-H.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

- Circular Dichroism (CD) : Correlate CD spectra with known enantiomers to confirm purity .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.